molecular formula C7H14O2 B2532007 (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol CAS No. 1909288-29-4

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol

Cat. No.: B2532007
CAS No.: 1909288-29-4
M. Wt: 130.187
InChI Key: KPEQWKNUQXHLHA-NTSWFWBYSA-N
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Description

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol: is a chiral compound with a unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric Michael addition followed by an intramolecular cyclization. The reaction conditions often include the use of chiral ligands and metal catalysts such as scandium triflate or magnesium triflate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or substituted cyclobutanes.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature allows for the investigation of enantioselective processes in biological systems .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol is unique due to its specific cyclobutane ring structure and methoxy group, which confer distinct chemical and biological properties. Its ability to undergo various stereoselective reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(1S,3R)-3-methoxy-2,2-dimethylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2)5(8)4-6(7)9-3/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEQWKNUQXHLHA-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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